
1-Fluoro-3-nitrobenzene
Overview
Description
1-Fluoro-3-nitrobenzene (CAS 402-67-5), also known as m-fluoronitrobenzene, is a fluorinated aromatic compound with the molecular formula C₆H₄FNO₂ and a molecular weight of 141.10 g/mol . It features a nitro group (-NO₂) and a fluorine atom (-F) in the meta positions on the benzene ring. This electron-withdrawing substituent configuration significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
1-Fluoro-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of fluorobenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the meta position relative to the fluorine atom .
Another method involves the silver-mediated fluorination of aryl silanes. This process uses silver oxide as a fluorinating agent in the presence of dimethyl sulfoxide and other reagents . The reaction is carried out at elevated temperatures to achieve the desired product.
Chemical Reactions Analysis
1-Fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group and fluorine atom in this compound can be replaced by nucleophiles such as phenols in the presence of potassium carbonate in dimethylformamide at elevated temperatures. This reaction is influenced by the relative mobilities of the substituents and the reaction conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation. This reaction produces 1-fluoro-3-aminobenzene as the major product.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Scientific Research Applications
Chemical Properties and Reactivity
1-Fluoro-3-nitrobenzene is characterized by its electrophilic aromatic substitution (EAS) reactivity, similar to other nitro-substituted aromatic compounds. The electron-withdrawing nature of the fluorine atom influences the reactivity of the benzene ring, allowing for various substitution reactions such as nitration, halogenation, and sulfonation .
Key Reactions:
- Nitration : Can introduce additional nitro groups.
- Halogenation : Facilitates the introduction of halogen substituents.
- Sulfonation : The compound can undergo sulfonation to introduce sulfonic acid groups using concentrated sulfuric acid .
Scientific Research Applications
This compound has multiple applications across different fields of research:
Medicinal Chemistry
- Pharmaceutical Synthesis : It serves as a precursor for synthesizing various pharmaceuticals. Its structure allows for modifications that can lead to biologically active compounds targeting specific enzymes or receptors.
- Anti-inflammatory and Cytotoxic Studies : Research has indicated that derivatives of nitro-substituted benzene compounds exhibit significant anti-inflammatory activity by inhibiting COX enzymes. Additionally, cytotoxicity assays have shown selective toxicity towards cancer cell lines, indicating potential therapeutic applications.
Organic Synthesis
- Building Block for Complex Molecules : As an intermediate in organic synthesis, this compound facilitates the study of reaction mechanisms and the development of new synthetic methodologies. It can be transformed into more complex structures through various chemical reactions .
Materials Science
- Development of Novel Materials : The compound is utilized in creating materials with unique electronic or optical properties. Its fluorinated structure contributes to enhanced performance in certain applications.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Formation of Nitro Compounds : Starting from fluorobenzene or related substrates.
- Nucleophilic Substitution : Utilizing potassium fluoride to facilitate the introduction of the fluorine atom under controlled conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity .
Mechanism of Action
The mechanism of action of 1-fluoro-3-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. In nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, while the fluorine atom stabilizes the intermediate through resonance effects . The overall reactivity is influenced by the electronic and steric properties of the substituents.
Comparison with Similar Compounds
Key Properties :
- Synthesis : High-yield routes include palladium-catalyzed fluorination (77% yield with CsF and cyclohexane) and nucleophilic aromatic substitution using 3-nitroaniline (up to 94% yield) .
- Applications: Widely used as an internal standard in ¹⁹F NMR spectroscopy due to its distinct chemical shift (-109.03 ppm) . It also serves as a precursor in synthesizing bioactive molecules, such as piperazine-substituted quinolones .
Structural Isomers
1-Fluoro-2-nitrobenzene (o-fluoronitrobenzene) and 1-Fluoro-4-nitrobenzene (p-fluoronitrobenzene)
- Reactivity : In 1-fluoro-3-nitrobenzene, both substituents are meta-directing, leading to distinct regioselectivity in electrophilic aromatic substitution (EAS) compared to ortho and para isomers. For example, para-substituted derivatives may exhibit enhanced steric hindrance or altered electronic effects .
- Spectral Data: ¹⁹F NMR shifts differ based on substituent positions.
Halogen-Substituted Derivatives
1-Chloro-2-fluoro-3-nitrobenzene (CAS 2106-05-0)
- Structure : Contains chlorine and fluorine at adjacent positions, introducing steric and electronic effects absent in this compound.
- Reactivity : The chlorine atom enhances susceptibility to nucleophilic substitution (e.g., SNAr reactions) compared to fluorine, which is a poorer leaving group .
1-Fluoro-3-iodo-5-nitrobenzene (CAS 3819-88-3)
- Structure : Iodine at the 5-position adds bulk and polarizability.
- Utility : The iodine atom serves as a leaving group in cross-coupling reactions, a role less feasible for fluorine .
Methyl- and Benzyl-Substituted Analogs
1-Fluoro-2-methyl-4-nitrobenzene (CAS 455-88-9)
- Structure : A methyl group at the 2-position introduces steric hindrance and electron-donating effects.
- Reactivity : The methyl group directs EAS to ortho/para positions, contrasting with the meta-directing nitro and fluorine in this compound .
1-Fluoro-3-benzylbenzene (CAS 1496-00-0)
- Structure : Lacks a nitro group but includes a benzyl substituent.
- Applications: Primarily used in materials science due to its non-polar benzyl group, unlike the reactive nitro-containing analog .
Nitro Group Variants
1,2-Dinitrobenzene
- Reactivity : The dual nitro groups in 1,2-dinitrobenzene create stronger electron-withdrawing effects, reducing aromatic ring reactivity compared to this compound.
- Spectroscopy: Vibrational spectra differ significantly due to nitro group interactions, as noted in a critique of computational studies .
Data Tables
Research Findings and Key Differences
- Reactivity in Cross-Coupling : this compound participates in Pd-catalyzed cross-dimerization with electron-deficient arenes (e.g., tetrafluorobiphenyl) due to its balanced C-H acidity . Chloro or iodo analogs may offer enhanced leaving-group ability but lower stability.
- Spectroscopic Utility : The consistent ¹⁹F NMR shift of this compound makes it preferable as an internal standard over volatile fluorinated compounds .
- Synthetic Flexibility : Compared to 1,2-dinitrobenzene, this compound offers better regioselectivity in substitution reactions due to fluorine’s moderate electronic effects .
Biological Activity
1-Fluoro-3-nitrobenzene (C6H4FNO2) is an aromatic compound characterized by the presence of both a fluorine and a nitro group on the benzene ring. Its unique structure imparts distinct chemical properties that have been explored in various biological contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has been studied for its potential effects on various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory processes, indicating a role in modulating inflammatory responses. Additionally, the compound's structure allows it to interact with biological receptors, potentially influencing cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. The nitro group can participate in electron-withdrawing interactions, enhancing the compound's ability to bind to target enzymes. This property has implications for developing anti-inflammatory agents and other therapeutic compounds .
Toxicological Studies
Toxicity assessments have shown that this compound exhibits varying degrees of cytotoxicity depending on the cell type and concentration used. For instance, studies have demonstrated its potential to induce apoptosis in certain cancer cell lines, suggesting a possible application in cancer therapy .
Case Studies
- Anti-inflammatory Activity : A study found that this compound inhibited cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis during inflammatory responses. This inhibition could lead to reduced inflammation in various conditions.
- Cytotoxic Effects : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death, with IC50 values indicating potent cytotoxicity. The mechanism was attributed to the induction of oxidative stress and subsequent apoptotic pathways .
- Receptor Binding : Investigations into receptor interactions showed that this compound could bind to specific G-protein coupled receptors (GPCRs), influencing downstream signaling pathways associated with cell proliferation and survival.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Enzyme Inhibition | COX inhibition | |
Cytotoxicity | Induction of apoptosis | |
Receptor Interaction | Binding to GPCRs |
Synthetic Routes
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The introduction of fluorine can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), followed by nitration using nitric acid .
Potential Applications
Given its biological activities, this compound holds promise in several fields:
- Medicinal Chemistry : As a lead compound for developing anti-inflammatory drugs.
- Cancer Research : Due to its cytotoxic effects on cancer cells.
- Material Science : Its unique electronic properties may be exploited in developing novel materials.
Q & A
Q. (Basic) What are the established synthetic routes for 1-fluoro-3-nitrobenzene, and what reaction conditions optimize yield?
Answer:
this compound is synthesized via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) and nitro-substituted aromatic precursors. A common method involves reacting 3-nitrochlorobenzene with KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (120–150°C). Critical parameters include:
- Solvent selection : High-boiling solvents like DMF enhance reaction efficiency.
- Temperature control : Prolonged heating (>12 hours) ensures complete substitution.
- Purification : Distillation under reduced pressure isolates the product (boiling point: 204–206°C) .
Q. (Basic) How is this compound employed as an internal standard in 19F NMR spectroscopy?
Answer:
Due to its sharp, distinct 19F NMR signal (δ ≈ -110 ppm) and chemical inertness under most reaction conditions, it is used to quantify fluorinated products. For example:
- Method : Add a known quantity of this compound to the reaction mixture.
- Calibration : Compare integration ratios of the product’s 19F signal to the internal standard.
- Advantages : Eliminates need for isolation, enabling real-time reaction monitoring .
Q. (Advanced) How can researchers resolve discrepancies in reported physical properties (e.g., melting point variations)?
Answer:
Discrepancies in literature data (e.g., melting points of 1.7°C vs. 44°C) may arise from:
- Impurities : Insufficient purification during synthesis.
- Polymorphism : Existence of multiple crystalline forms.
- Measurement techniques : Differential scanning calorimetry (DSC) vs. capillary methods.
Property | Value ( ) | Value ( ) |
---|---|---|
Melting Point | 1.7°C | 44°C |
Boiling Point | 204–206°C | 205°C |
Density (20°C) | 1.325 g/cm³ | 1.327 g/cm³ |
Recommendation : Validate purity via HPLC or GC-MS and specify measurement protocols .
Q. (Advanced) What mechanistic insights explain the electronic effects of fluorine and nitro substituents in substitution reactions?
Answer:
The meta -substitution pattern in this compound creates a unique electronic environment:
- Nitro group : Strong electron-withdrawing effect activates the ring for electrophilic substitution at positions ortho/para to itself.
- Fluorine : Moderately electron-withdrawing (via inductive effects) but ortho/para-directing.
- Combined effects : Competitive directing leads to regioselectivity challenges in further functionalization. Computational studies (e.g., DFT) predict preferential reactivity at the para position relative to fluorine .
Q. (Basic) What safety precautions are essential when handling this compound?
Answer:
Classified as hazardous (skin irritant, 6.4A):
- Handling : Use nitrile gloves, fume hoods, and eye protection.
- Storage : Keep in airtight containers away from reducing agents.
- Disposal : Follow institutional guidelines for halogenated nitroaromatics .
Q. (Advanced) How does solvent choice (e.g., toluene vs. dioxane) impact fluorination reactions using this compound as a standard?
Answer:
Solvent selection affects reaction kinetics and NMR accuracy:
- Toluene : High boiling point (111°C) minimizes solvent evaporation, improving thermal stability for reactions requiring prolonged heating.
- Dioxane : Lower boiling point (101°C) limits reaction temperature but enhances solubility of polar intermediates.
- Optimization : Use toluene for high-temperature reactions and dioxane for low-temperature, solubility-dependent protocols .
Q. (Advanced) What role does this compound play in late-stage fluorination of pharmaceuticals?
Answer:
It serves as a model substrate for developing fluorination reagents (e.g., PhenoFluor™). Key applications:
- Deoxyfluorination : Replaces hydroxyl groups with fluorine in alcohols.
- Mechanistic studies : The nitro group stabilizes transition states via resonance, aiding in kinetic analysis.
- Case study : Achieved 75% yield in ZnPh2-catalyzed fluorination of phenol derivatives .
Q. (Basic) What analytical methods beyond NMR are suitable for characterizing this compound?
Answer:
- GC-MS : Confirms purity and identifies volatile byproducts.
- IR Spectroscopy : Detects characteristic C-F (1250 cm⁻¹) and NO2 (1520 cm⁻¹) stretches.
- Elemental Analysis : Validates molecular formula (C6H4FNO2) .
Q. (Advanced) How do steric and electronic effects of this compound compare to its ortho and para isomers?
Answer:
- Ortho isomer : Steric hindrance between F and NO2 reduces thermal stability.
- Para isomer : Symmetric structure enhances crystallinity (higher melting point).
- Meta isomer : Balanced electronic effects make it more reactive in SNAr compared to para .
Q. (Advanced) What strategies mitigate competing side reactions in multi-step syntheses using this compound?
Answer:
Properties
IUPAC Name |
1-fluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMASLRCNNKMRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193201 | |
Record name | 1-Fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-67-5 | |
Record name | 1-Fluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Fluoro-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-FLUORO-3-NITROBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60651 | |
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Record name | 1-Fluoro-3-nitrobenzene | |
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Record name | 1-fluoro-3-nitrobenzene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.322 | |
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Record name | 1-FLUORO-3-NITROBENZENE | |
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Retrosynthesis Analysis
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